(E)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N6OS/c30-22(11-8-19-7-3-13-31-19)25-18-6-1-4-16(14-18)20-9-10-21-26-27-23(29(21)28-20)17-5-2-12-24-15-17/h1-15H,(H,25,30)/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBNLJPWKTYQMI-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC2=CC=CS2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CS2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide is a novel derivative within the class of triazolo-pyridazine compounds. These compounds have garnered significant interest due to their potential therapeutic applications, particularly in oncology and as enzyme inhibitors. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against cancer cell lines, and potential as an enzyme inhibitor.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a triazolo-pyridazine core that is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo-pyridazine exhibit significant anticancer properties. For instance, compounds similar to the one have shown strong antiproliferative effects against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4g | MCF-7 | 0.163 | c-Met/Pim-1 inhibition |
| 4a | MCF-7 | 0.283 | Apoptosis induction |
| 22i | A549 | 0.83 | c-Met kinase inhibition |
| 22i | HeLa | 0.15 | c-Met kinase inhibition |
The compound 4g was noted for causing cell cycle arrest in the S phase and significantly increasing apoptosis rates in MCF-7 cells by over 29 times compared to controls. This indicates a robust mechanism that could be exploited for therapeutic purposes .
Enzyme Inhibition
The compound also exhibits potential as an inhibitor of key enzymes involved in cancer progression. The dual inhibition of c-Met and Pim-1 kinases is particularly noteworthy due to their roles in cancer metastasis and resistance to therapy.
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (μM) |
|---|---|---|
| 4g | c-Met | 0.163 |
| 4g | Pim-1 | 0.283 |
These findings suggest that (E)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide could serve as a lead compound for further development into a therapeutic agent targeting these pathways.
Mechanistic Studies
Mechanistic studies have indicated that the compound induces apoptosis through the activation of caspase pathways and modulation of the PI3K-Akt signaling pathway. Increased levels of caspase-9 were observed alongside decreased phosphorylated forms of PI3K and AKT, indicating a shift towards pro-apoptotic signaling in treated cells .
Case Studies
Several case studies involving similar compounds highlight their effectiveness across various cancer types:
- Study on MCF-7 Cells : This study demonstrated that derivatives with modifications on the triazolo-pyridazine scaffold showed enhanced cytotoxicity and induced apoptosis more effectively than traditional chemotherapeutics.
- In Vivo Models : Animal models treated with compounds similar to (E)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide exhibited reduced tumor growth rates compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in the evidence, focusing on structural variations, synthetic routes, and inferred biological implications.
Core Heterocycle Modifications
Key Observations :
- The [1,2,4]triazolo[4,3-b]pyridazine core in the target compound differs from the [1,2,4]triazolo[4,3-a]pyrazine in Compound 194 , where the latter’s fused pyrazine ring may alter electron distribution and binding affinity .
Acrylamide Side Chain Variations
Key Observations :
- The thiophen-2-yl group in the target compound may offer superior π-π stacking compared to the nitro-phenyl in Compound 5112 , which could increase steric hindrance .
Substituent Effects on Activity
- Electron-Withdrawing Groups : Chloro (in Compound 13g ) and nitro (in Compound 5112 ) groups may enhance target affinity but increase toxicity risks .
- Heteroaromatic Moieties : Pyridin-3-yl (target) vs. pyrimidin-2-yl () alters hydrogen-bonding capacity and steric fit in active sites .
- Methyl vs. Ethoxy Groups : Methyl-substituted triazolo-pyridazines () show moderate antimicrobial activity, suggesting the target’s thiophene may enhance selectivity for eukaryotic targets .
Research Findings and Implications
- Synthetic Flexibility : Propargyl bromide and K₂CO₃-mediated alkylation () or oxazolone intermediates () are viable for acrylamide derivatization, enabling rapid SAR studies .
- Biological Performance : Thiophene-containing analogs (target, ) often exhibit improved pharmacokinetics over phenyl derivatives due to lower molecular rigidity .
- Unresolved Challenges : Evidence gaps exist regarding the target compound’s exact biological targets, metabolic stability, and toxicity profile compared to analogs like Compound 194 or 13g .
Q & A
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial designs to optimize reagent stoichiometry and reaction time .
- QC Protocols : Implement in-process controls (IPC) via LC-MS to detect intermediates .
- Scale-Up Studies : Use microreactors for continuous-flow synthesis to ensure reproducibility .
Notes on Evidence Utilization
- Synthesis protocols and characterization data are derived from peer-reviewed methodologies .
- Computational and biological insights are cross-validated using multiple studies .
- Commercial databases (e.g., PubChem) are excluded per user guidelines, with reliance on experimental literature only.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
